molecular formula C19H25ClN2O3 B193104 Labetalol hydrochloride CAS No. 32780-64-6

Labetalol hydrochloride

Cat. No.: B193104
CAS No.: 32780-64-6
M. Wt: 364.9 g/mol
InChI Key: WQVZLXWQESQGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labetalol hydrochloride (C₁₉H₂₄N₂O₃·HCl, MW 364.87 g/mol) is a combined α₁-adrenergic and non-selective β-adrenergic receptor antagonist used primarily to treat hypertension . It is a racemic mixture with dual mechanism of action, reducing peripheral vascular resistance without significantly affecting heart rate . The compound is a white to off-white crystalline powder, soluble in water (pH 4.0–5.0 for 1% w/v solution) and methanol but insoluble in ether or chloroform . Its short half-life (4–6 hours) and low oral bioavailability (25%) due to extensive first-pass metabolism necessitate sustained-release formulations or alternative delivery methods like buccal tablets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to produce oxybutynin . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate esterification.

Industrial Production Methods: In industrial settings, oxybutynin is produced through a series of well-controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Oxybutynin undergoes various chemical reactions, including esterification, hydrolysis, and oxidation.

Common Reagents and Conditions:

    Esterification: Involves the reaction of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyne-1-ol in the presence of acidic or basic catalysts.

    Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond.

    Oxidation: Involves the use of oxidizing agents to convert oxybutynin into its metabolites.

Major Products Formed: The primary product of esterification is oxybutynin itself. Hydrolysis results in the formation of the corresponding acid and alcohol, while oxidation produces various metabolites .

Scientific Research Applications

Management of Hypertension

Labetalol is primarily indicated for the treatment of high blood pressure (hypertension). Its dual action on both alpha and beta receptors helps in effectively controlling blood pressure levels, making it a preferred choice in various clinical settings.

  • Mechanism of Action : Labetalol blocks beta-1 receptors in the heart and alpha-1 receptors in blood vessels, leading to decreased heart rate and vasodilation, respectively. This mechanism contributes to its antihypertensive effects, reducing the risk of cardiovascular events such as strokes and myocardial infarctions .
  • Clinical Evidence : Studies have shown that labetalol significantly lowers blood pressure in both acute and chronic settings. For instance, a controlled trial indicated that patients receiving labetalol experienced substantial reductions in systolic and diastolic blood pressure compared to those on placebo .

Use in Pregnancy

Labetalol is considered one of the first-line treatments for managing hypertension during pregnancy, including conditions such as preeclampsia. Its safety profile makes it suitable for use in pregnant women, where maintaining blood pressure is crucial to avoid complications for both mother and fetus.

  • Case Studies : Multiple case studies highlight the successful use of labetalol in pregnant women with severe hypertension, demonstrating its efficacy in stabilizing maternal blood pressure without adverse effects on fetal development .

Treatment of Angina

In addition to hypertension, labetalol is utilized to manage angina pectoris. By decreasing myocardial oxygen demand through heart rate reduction, labetalol alleviates chest pain associated with angina.

  • Research Findings : Clinical trials have shown that patients with stable angina who were treated with labetalol reported fewer anginal episodes compared to those receiving other antihypertensive agents .

Symptomatic Treatment of Pheochromocytoma

Labetalol is also effective in managing symptoms associated with pheochromocytoma, a rare tumor that causes excessive production of catecholamines leading to severe hypertension.

  • Dosage Considerations : Higher doses may be required for patients with pheochromocytoma due to the tumor's catecholamine secretion. However, careful monitoring is essential as paradoxical hypertensive responses can occur .

Injectable Formulations

Labetalol is available in both oral and injectable forms, making it versatile for various clinical scenarios, including hypertensive emergencies where rapid blood pressure control is necessary.

  • Compatibility Studies : Research has assessed the compatibility of this compound injections with other injectable drugs during simulated Y-site injections, indicating its safe use alongside certain medications .

Safety Profile and Side Effects

While labetalol is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. Monitoring for postural hypotension is crucial, especially in elderly patients or those on multiple antihypertensive medications .

ApplicationMechanism of ActionClinical Evidence
Management of HypertensionBlocks beta-1 and alpha-1 receptorsSignificant BP reduction in controlled trials
PregnancySafe for maternal useEffective in stabilizing BP during pregnancy
AnginaDecreases myocardial oxygen demandFewer anginal episodes compared to other agents
PheochromocytomaSymptomatic relief through receptor blockadeHigher doses may be needed; monitor for paradoxical response
Injectable FormulationsRapid control in emergenciesCompatibility with other injectables assessed

Comparison with Similar Compounds

Labetalol’s unique dual α/β-blocking activity differentiates it from other antihypertensives. Below is a detailed comparison with key analogs:

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Labetalol HCl Metoprolol Tartrate Propranolol HCl Carvedilol
Receptor Selectivity α₁ + β₁/β₂ non-selective β₁-selective β₁/β₂ non-selective β₁/β₂ + α₁-blockade
Bioavailability 25% 50% 25–30% 25–35%
Half-Life (h) 4–6 3–7 3–6 6–10
Protein Binding 50% 10% 90% 95%
Primary Metabolism Hepatic glucuronidation CYP2D6 CYP1A2, CYP2D6 CYP2D6, CYP2C9

Key Findings :

  • Labetalol’s α-blockade reduces peripheral resistance more effectively than pure β-blockers like metoprolol, making it advantageous in hypertensive emergencies .

Stability in Formulations

Compound Stability in Oral Liquids IV Compatibility Shelf-Life (Room Temp)
Labetalol HCl Stable for 4 weeks in distilled water, syrups, and fruit juices Compatible with 11 LVPs (1.25–3.75 mg/mL) ≥24 months
Metoprolol Tartrate Limited data; unstable in acidic media Compatible with 5% dextrose 12–24 months
Verapamil HCl Stable in syrups for 60 days Incompatible with sodium bicarbonate 24 months

Research Highlights :

  • Labetalol’s stability in fruit juices (e.g., apple, orange) allows reformulation into pediatric liquid doses without refrigeration .
  • IV labetalol remains stable in common parenteral solutions (e.g., NaCl, dextrose) for 24 hours, unlike verapamil, which precipitates in alkaline buffers .

Adverse Effects :

  • Labetalol causes postural hypotension (10–15% incidence) more frequently than metoprolol but less bronchoconstriction than propranolol .
  • Unlike carvedilol, labetalol lacks antioxidant properties, making it less cardioprotective in chronic heart failure .

Analytical and Formulation Advances

Quantification Methods

Method LOD Linearity Accuracy Application
TLC-Densitometry 400 ng/band 400–2400 ng (r²=0.99) 98.6–100.5% recovery Tablet analysis (99.51 mg/tablet)
HPLC (ICH-Validated) 0.85 ng 43–390 μg/mL (r=1.0) 99.8% recovery Purity and related substances
UV Spectrophotometry 1 μg/mL 1–10 μg/mL (r²=0.999) RSD <2% Bulk and tablet assays

Sustained-Release Formulations

  • Hydrophilic Matrices : Tablets with 30–40% HPMC showed zero-order release over 12 hours in pH 7.4, reducing dosing frequency .
  • Buccal Tablets: Bilayer tablets with sodium alginate/guar gum achieved 85% drug release in 8 hours via non-Fickian diffusion, bypassing first-pass metabolism .

Biological Activity

Labetalol hydrochloride is a unique antihypertensive agent that combines both alpha- and beta-adrenergic blocking properties. This compound has been extensively studied for its pharmacological effects, mechanisms of action, and clinical applications. Below is a detailed exploration of its biological activity, supported by data tables, case studies, and research findings.

Labetalol functions primarily as a non-selective beta blocker and an alpha-1 adrenergic receptor antagonist . The ratio of beta to alpha blockade varies depending on the administration route:

  • Oral administration : Approximately 1:3 (alpha to beta)
  • Intravenous administration : Approximately 1:7 (alpha to beta) .

This dual action results in decreased peripheral vascular resistance and lower blood pressure without causing significant reflex tachycardia or reducing cardiac output, making it particularly effective in hypertensive emergencies .

Pharmacokinetics

Labetalol exhibits low lipophilicity, which theoretically limits its ability to cross the blood-brain barrier; however, studies indicate it can penetrate the central nervous system in negligible amounts . The drug is also known to cross the blood-placenta barrier, which is significant for its use in managing hypertension during pregnancy .

Clinical Applications

Labetalol is utilized in various clinical scenarios, including:

  • Essential hypertension
  • Pheochromocytoma
  • Hypertension during pregnancy .

Efficacy and Safety

Research has demonstrated that labetalol effectively reduces blood pressure across different patient populations. A pooled analysis from multiple randomized controlled trials (RCTs) involving over 1000 women indicated that less than 4% required additional medication to achieve target blood pressure levels .

Case Studies

  • Pheochromocytoma Management : A case report highlighted the successful use of labetalol in a patient with pheochromocytoma, showcasing its effectiveness in managing catecholamine-induced hypertension .
  • Pregnancy-Induced Hypertension : In a study involving pregnant women with severe hypertension, labetalol was found to be safe and effective, with minor side effects such as headaches and nausea reported in a small percentage of patients .

Side Effects

Common side effects associated with labetalol include:

  • Orthostatic hypotension
  • Gastrointestinal disturbances
  • Bradycardia (noted particularly at high doses) .

A retrospective review of high-dose intravenous labetalol (greater than 300 mg within 24 hours) reported a notable incidence of bradycardia (36.5%) and hypotension (18.6%), although these events were rarely clinically significant .

Data Table: Pharmacological Properties of Labetalol

PropertyValue
Beta-Blockade Ratio1:3 (oral), 1:7 (IV)
Alpha-Blockade RatioApproximately 1:3
LipophilicityLow
CNS PenetrationMinimal
Placental TransferYes
Common Side EffectsHeadaches, nausea, bradycardia

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the identity and purity of labetalol hydrochloride in tablet formulations?

  • Methodology :

  • Ultraviolet-visible (UV-Vis) spectrophotometry is used to confirm identity by detecting absorbance maxima between 300–304 nm .
  • Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/2-propanol/water/ammonia (25:15:8:2) can validate identity by comparing Rf values against reference standards .
  • High-performance liquid chromatography (HPLC) is employed for quantifying related substances (e.g., impurities, degradation products) with detection limits ≤0.1% .

Q. How are heavy metals and microbial contaminants assessed in this compound formulations?

  • Methodology :

  • Heavy metals : Tested via pharmacopeial Method 2 or 4, with limits ≤5 ppm for lead and ≤20 ppm for total heavy metals .
  • Microbial limits : Assessed using harmonized USP/EP methods for total aerobic count and absence of pathogens like E. coli and Salmonella .

Q. What protocols ensure uniformity of dosage units in this compound tablets?

  • Methodology :

  • Dissolve one tablet in 0.5 M sulfuric acid, filter, and measure absorbance at 302 nm using UV-Vis. Compare against a standard curve (linearity: 10–100 µg/mL) .
  • Acceptance criteria: 93–107% of labeled content per unit .

Q. How is dissolution testing performed for this compound tablets?

  • Methodology :

  • Use the paddle method at 50 rpm with 900 mL of 0.1 M HCl as the dissolution medium. Quantify drug release via UV-Vis at 302 nm, ensuring ≥80% dissolution within 30 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data for this compound purity?

  • Methodology :

  • Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC) .
  • Investigate matrix effects by spiking placebo formulations with known impurities .
  • Statistically compare inter-laboratory data using ANOVA or regression analysis .

Q. What strategies optimize the formulation of extended-release this compound delivery systems?

  • Methodology :

  • For gastro-retentive floating tablets , use factorial design to optimize hydroxypropyl methylcellulose (HPMC K4M) and sodium bicarbonate ratios. Key parameters: floating lag time (<1 min) and sustained release over 12 hours .
  • For mucoadhesive buccal tablets , employ phosphate buffer (pH 6.8) to simulate saliva and measure drug release via UV-Vis at λmax = 302 nm .

Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?

  • Methodology :

  • Account for first-pass metabolism (absolute bioavailability: 25% oral vs. IV) by using higher oral doses in animal models .
  • Monitor plasma half-life (6–8 hours) to design dosing intervals in chronic toxicity studies .

Q. What advanced techniques validate particle size distribution (PSD) in micronized this compound?

  • Methodology :

  • Use Malvern Mastersizer 3000 with wet dispersion. Validate precision (RSD <5%), intermediate precision (inter-day RSD <7%), and robustness across pH 4–8 .
  • Cross-verify with microscopy to detect agglomeration artifacts .

Q. How is this compound stability evaluated under stress conditions?

  • Methodology :

  • Perform forced degradation studies:
  • Acidic/alkaline hydrolysis : Use 0.1 M HCl/NaOH at 80°C for 24 hours.
  • Oxidative stress : 3% H2O2 at 70°C for 8 hours.
  • Analyze degradation products via HPLC-MS and compare to ICH Q1A(R2) guidelines .

Q. What preclinical models assess this compound’s safety in pregnancy?

  • Methodology :
  • Use rat models to evaluate neonatal survival and developmental toxicity. Doses ≥200 mg/kg/day (4× human dose) correlate with reduced pup viability .
  • Monitor maternal hypotension and fetal hemodynamics via Doppler ultrasonography .

Properties

IUPAC Name

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVZLXWQESQGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044654
Record name Labetalol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32780-64-6, 72487-34-4
Record name Labetalol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32780-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Labetalol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Labetalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Labetalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Labetalol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LABETALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.00 mg R,R-enantiomer hydrochloride of labetalol;
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
Labetalol hydrochloride
Reactant of Route 5
Labetalol hydrochloride
[S-(R*,S*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide
Labetalol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.